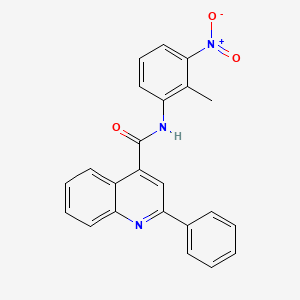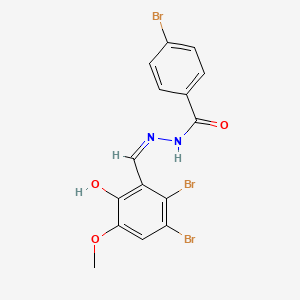
N-(2-methyl-3-nitrophenyl)-2-phenyl-4-quinolinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-methyl-3-nitrophenyl)-2-phenyl-4-quinolinecarboxamide, also known as MNQ, is a synthetic compound with potential applications in scientific research. MNQ belongs to the family of quinoline-based compounds, which have been extensively studied for their biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Mechanism of Action
The exact mechanism of action of N-(2-methyl-3-nitrophenyl)-2-phenyl-4-quinolinecarboxamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cell growth, inflammation, and microbial infection. This compound has been shown to inhibit the activity of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and cell survival. This compound has also been reported to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair, which may contribute to its anticancer activity.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that this compound can induce cell cycle arrest and apoptosis in cancer cells, inhibit the production of pro-inflammatory cytokines, and reduce bacterial growth. In vivo studies have shown that this compound can inhibit tumor growth in mouse xenograft models and reduce inflammation in animal models of sepsis and arthritis.
Advantages and Limitations for Lab Experiments
N-(2-methyl-3-nitrophenyl)-2-phenyl-4-quinolinecarboxamide has several advantages for lab experiments, including its synthetic accessibility, low cost, and potential for multiple biological activities. However, this compound also has some limitations, such as its low solubility in aqueous solutions and potential toxicity at high concentrations. Therefore, careful dose-response studies and toxicity evaluations are necessary before using this compound in biological assays.
Future Directions
There are several future directions for N-(2-methyl-3-nitrophenyl)-2-phenyl-4-quinolinecarboxamide research, including the development of more efficient synthesis methods, the investigation of its potential as a lead compound for drug discovery, and the exploration of its mechanism of action in different biological systems. This compound derivatives with improved solubility and selectivity could also be developed to enhance its biological activities and reduce potential toxicity. Overall, this compound represents a promising compound for scientific research with potential applications in cancer, inflammation, and infectious diseases.
Synthesis Methods
N-(2-methyl-3-nitrophenyl)-2-phenyl-4-quinolinecarboxamide can be synthesized through a multistep procedure, starting from commercially available 2-methyl-3-nitroaniline and 2-phenyl-4-quinolinecarboxylic acid. The first step involves the reduction of 2-methyl-3-nitroaniline to 2-methyl-3-aminophenyl, which is then coupled with 2-phenyl-4-quinolinecarboxylic acid using a coupling agent such as EDCI or DCC. The resulting intermediate is then treated with acetic anhydride and pyridine to form the final product, this compound.
Scientific Research Applications
N-(2-methyl-3-nitrophenyl)-2-phenyl-4-quinolinecarboxamide has been shown to exhibit promising biological activities in various scientific research fields. In the field of cancer research, this compound has been reported to inhibit the growth of human breast cancer cells and induce apoptosis in prostate cancer cells. This compound has also been found to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines in lipopolysaccharide-stimulated macrophages. In addition, this compound has shown antimicrobial activity against Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).
properties
IUPAC Name |
N-(2-methyl-3-nitrophenyl)-2-phenylquinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17N3O3/c1-15-19(12-7-13-22(15)26(28)29)25-23(27)18-14-21(16-8-3-2-4-9-16)24-20-11-6-5-10-17(18)20/h2-14H,1H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCLIDGWCUQZTLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-hydroxybenzaldehyde [4-[(2-bromo-5-chloro-4-methylphenyl)amino]-6-(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B6105932.png)
![N-[2-(1H-indol-3-yl)ethyl]-2-methyl-1,3-benzoxazole-7-carboxamide](/img/structure/B6105933.png)
![2-({5-[2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)ethyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-(4-nitrophenyl)acetamide](/img/structure/B6105948.png)

![1-[(4-tert-butylphenyl)sulfonyl]-4-(1-naphthylmethyl)piperazine](/img/structure/B6105960.png)

![3-(benzyloxy)-1-{[1-(3-phenylpropyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperidine](/img/structure/B6105969.png)
![3-[1-(2-amino-6-methyl-4-pyrimidinyl)-3-piperidinyl]-N-(4-methoxy-2-methylphenyl)propanamide](/img/structure/B6105973.png)
![7-(4-hydroxyphenyl)-2-mercapto-1-methyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B6105977.png)

![1-(3-{3-[2-(2-methylphenyl)ethyl]-1-piperidinyl}-3-oxopropyl)-2-pyrrolidinone](/img/structure/B6105987.png)
![2-(3-butenoyl)-7-(3-methoxybenzyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6105990.png)
![N-ethyl-1-[(2-methyl-1-benzofuran-5-yl)carbonyl]-N-(4-pyridinylmethyl)-3-piperidinamine](/img/structure/B6105998.png)
![6-amino-2-({2-[3-(trifluoromethyl)phenoxy]ethyl}thio)-4-pyrimidinol](/img/structure/B6106007.png)